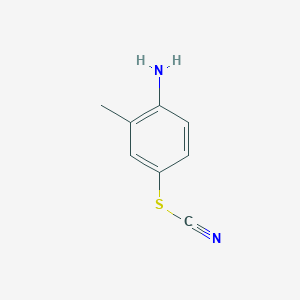

4-Amino-3-methylphenyl thiocyanate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiocyanate derivatives is a topic of interest in several papers. For instance, the synthesis of thiochromans from aminocyclopropanes and thiophenols through a [3+3] annulation reaction is reported, which proceeds under mild conditions and with good functional group tolerance . Another study describes the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives with modifications at the thiophene C-5 position, which significantly affect their biological activity . These methods could potentially be adapted for the synthesis of "4-Amino-3-methylphenyl thiocyanate."

Molecular Structure Analysis

The molecular structure of thiocyanate derivatives is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of a related compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, shows that the molecule is not planar and features intermolecular hydrogen bonds . Similarly, the structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole has been determined, providing insights into the bond distances within the thiazole ring . These structural details are important for understanding the behavior of "4-Amino-3-methylphenyl thiocyanate."

Chemical Reactions Analysis

The reactivity of thiocyanate derivatives with various isothiocyanates has been explored, leading to the synthesis of new N,N'-disubstituted thioureas . The reactions of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with different isothiocyanates under various conditions are discussed, which could be relevant for the chemical reactions involving "4-Amino-3-methylphenyl thiocyanate" .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiocyanate derivatives are influenced by their molecular structure. For example, the crystal structure of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea reveals an anti-disposition of the thioamide-N-H atoms and the formation of centrosymmetric eight-membered synthons . The synthesis, characterization, and quantum chemical calculations of 3-p-methylphenyl-4-amino-1, 2, 4-triazole-5-thione provide valuable information on vibrational frequencies and thermodynamic properties . These studies contribute to a deeper understanding of the properties that "4-Amino-3-methylphenyl thiocyanate" may exhibit.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

4-Amino-3-methylphenyl thiocyanate has been explored in various synthesis processes. For instance, its derivative, methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, was synthesized using a microwave-assisted, catalyst-free green synthesis method. This process demonstrated advantages like high yields, short reaction times, and environmental friendliness. The synthesized compounds exhibited significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, such as Staphylococcus aureus and Escherichia coli (Bhat, Shalla, & Dongre, 2015).

Antifungal Properties

Studies have shown that derivatives of 4-Amino-3-methylphenyl thiocyanate possess notable antifungal properties. For example, 3-methyl-5-aminoisoxazole-4-thiocyanate demonstrated significant growth inhibition in various yeasts, including Candida albicans and Saccharomyces cerevisiae. Notably, this compound caused morphological changes in Rhodotorula glutinis, transforming it from yeast to mycelium form, which is a significant observation in fungal biology (Mares, Romagnoli, Donini, & Bruni, 1996).

Chemical Industry Applications

In the chemical industry, arylisocyanates like 4-methylphenyl isocyanate, a related compound, play a crucial role as intermediates. They are particularly important in synthesizing protein adducts, which can be useful in understanding and monitoring sensitization reactions and diseases like asthma caused by isocyanate exposure (Sabbioni et al., 1997).

Catalysis and Organic Synthesis

In the realm of organic synthesis, the thiocyanation of certain compounds using derivatives of 4-Amino-3-methylphenyl thiocyanate has been explored. For example, a palladium-catalyzed site-selective sp3 C-H bond thiocyanation of 2-aminofurans was reported. This method represents a novel strategy for synthesizing alkyl thiocyanates, highlighting the versatility and efficiency of thiocyanate derivatives in organic synthesis (Chen et al., 2017).

Antimicrobial Activity in Dermatology

In dermatology, derivatives of 4-Amino-3-methylphenyl thiocyanate, like 3-methyl-5-aminoisoxazole-4-thiocyanate, have demonstrated promising antimicrobial activity. This compound showed strong inhibition of the in vitro growth of dermatophyte Epidermophyton floccosum, which is significant for developing new antifungal therapies (Mares et al., 2002).

Genotoxic and Carcinogenic Assessment

The genotoxic and carcinogenic potentials of thiophene derivatives, closely related to 4-Amino-3-methylphenyl thiocyanate, have been assessed using various in vitro and in silico methodologies. This research is crucial for understanding the safety and environmental impact of these chemicals, especially in pharmaceutical and agrochemical products (Lepailleur et al., 2014).

Eigenschaften

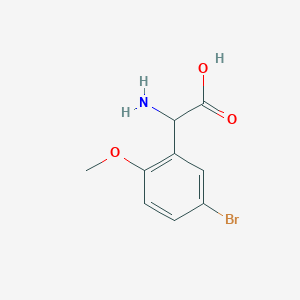

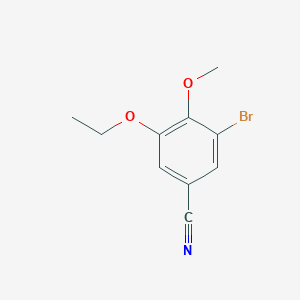

IUPAC Name |

(4-amino-3-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBONENBHJLSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405175 | |

| Record name | 4-amino-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methylphenyl thiocyanate | |

CAS RN |

33192-10-8 | |

| Record name | 4-amino-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)